Bicyclo[3.1.0]hexan-3-ylmethanol
CAS No.:
Cat. No.: VC16533795
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.
![Bicyclo[3.1.0]hexan-3-ylmethanol -](/images/structure/VC16533795.png)
Specification
Molecular Formula | C7H12O |
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Molecular Weight | 112.17 g/mol |
IUPAC Name | 3-bicyclo[3.1.0]hexanylmethanol |
Standard InChI | InChI=1S/C7H12O/c8-4-5-1-6-3-7(6)2-5/h5-8H,1-4H2 |
Standard InChI Key | UPIIUAPEQOCMGL-UHFFFAOYSA-N |
Canonical SMILES | C1C(CC2C1C2)CO |
Introduction
Structural and Stereochemical Features
The bicyclo[3.1.0]hexane core consists of a six-membered ring system fused with a cyclopropane moiety, creating significant ring strain and distinct reactivity. The hydroxymethyl group at position 3 introduces stereochemical complexity, with the compound existing in multiple diastereomeric forms depending on the configuration of the bridgehead carbons.
Molecular Architecture
The molecular formula of bicyclo[3.1.0]hexan-3-ylmethanol is C₇H₁₂O, with a molecular weight of 112.17 g/mol . X-ray crystallography and NMR studies confirm that the bicyclic system adopts a boat-like conformation, with the cyclopropane ring introducing torsional strain. The hydroxymethyl group occupies an axial position, influencing hydrogen-bonding interactions and solubility .
Table 1: Key Structural Descriptors
Stereochemical Considerations
The stereochemistry of bicyclo[3.1.0]hexan-3-ylmethanol is critical to its reactivity. The [(1r,3r,5s)-bicyclo[3.1.0]hexan-3-yl]methanol isomer exhibits a cis arrangement of the hydroxymethyl group relative to the cyclopropane bridge, as evidenced by its specific rotation and NOE correlations . Diastereoselective synthesis methods, such as those employing chiral Lewis acids, have been developed to access enantiomerically pure forms .
Synthetic Methodologies
Synthetic routes to bicyclo[3.1.0]hexan-3-ylmethanol leverage cyclopropanation strategies and late-stage functionalization.
(3 + 2) Annulation of Cyclopropenes
A photoredox-catalyzed (3 + 2) annulation between cyclopropenes and aminocyclopropanes provides direct access to bicyclo[3.1.0]hexane derivatives. Using iridium or organic photocatalysts under blue LED irradiation, this method achieves yields of 65–85% with excellent diastereoselectivity (>20:1 dr) when difluorocyclopropenes are employed . The hydroxymethyl group can be introduced via post-annulation oxidation or hydroxylation.
Epoxide Opening-Cyclopropanation
A patent by describes a route involving intramolecular epoxide opening mediated by Et₃Al and LiHMDS at −60°C. Starting from a protected epoxide precursor, this method generates the bicyclic core with a hydroxymethyl group in a single step. Key conditions include:
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Lewis acid: Et₃Al, Ti(OiPr)₄, or Sc(OTf)₃
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Temperature: −60°C
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Diastereoselectivity: >95% de
Table 2: Comparison of Synthetic Routes
Method | Catalyst | Yield (%) | Diastereoselectivity | Reference |
---|---|---|---|---|
(3 + 2) Annulation | Ir(ppy)₃ | 85 | >20:1 dr | |
Epoxide Cyclopropanation | Et₃Al/LiHMDS | 78 | >95% de |
Physicochemical Properties
Bicyclo[3.1.0]hexan-3-ylmethanol exhibits moderate polarity due to its hydroxyl group, with a calculated logP of 1.2 ± 0.3 (PubChem). Its collision cross-section (CCS) values, predicted using ion mobility spectrometry, suggest a compact conformation in the gas phase . The compound is soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water (<1 mg/mL) .
Applications in Medicinal Chemistry
The strained bicyclic scaffold of bicyclo[3.1.0]hexan-3-ylmethanol makes it a valuable intermediate in drug discovery:
Metabotropic Glutamate Receptor (mGluR) Agonists
Patent discloses its use in synthesizing mGluR2/3 agonists for treating neurological disorders. The hydroxymethyl group serves as a handle for introducing pharmacophoric elements via carbamate or ether linkages.
Aspartic Protease Inhibitors
In patent , the compound is utilized to construct piperidinyl carbamate intermediates for inhibitors targeting HIV protease and BACE-1. The bicyclic core enhances binding affinity by enforcing a rigid conformation.
Challenges and Future Directions
Current limitations include the scalability of photoredox methods and the need for milder conditions for stereocontrol. Advances in enantioselective catalysis and flow chemistry are expected to address these issues. Computational studies predicting CCS and bioavailability parameters will further guide its application in drug design .
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